molecular formula C19H13Cl2N3OS B2899646 6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime CAS No. 337475-27-1

6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime

Cat. No. B2899646
CAS RN: 337475-27-1
M. Wt: 402.29
InChI Key: RQNMCVYIDGRTGL-SSDVNMTOSA-N
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Description

“6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime” is a chemical compound with the molecular formula C12H8N2OS . It is a derivative of imidazothiazole . The compound is typically in the form of a powder .


Synthesis Analysis

The synthesis of imidazothiazole derivatives, such as this compound, often involves Claisen–Schmidt condensation of aldehyde and different methyl ketones . The chemical structures of these compounds are usually confirmed using 13C NMR, 1H NMR, and LC–MS .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H8N2OS/c15-8-10-11(9-4-2-1-3-5-9)13-12-14(10)6-7-16-12/h1-8H . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 228.27 . It is sensitive to air and has a melting point range of 122°C to 124°C .

Scientific Research Applications

Anticancer Research

This compound has shown promise in anticancer research , particularly in the treatment of pancreatic ductal adenocarcinoma (PDAC) . Derivatives of imidazo[2,1-b][1,3]thiazole have been synthesized and screened for their in vitro antiproliferative activity on a panel of PDAC cells . These studies are crucial as they contribute to the development of new therapeutic strategies against this malignancy.

Mechanism of Action

While the specific mechanism of action for this compound is not provided in the search results, similar imidazothiazole derivatives have been found to stimulate human constitutive androstane receptor (CAR) nuclear translocation .

Safety and Hazards

The compound is classified as an irritant . Detailed safety and hazard information should be available in the compound’s Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

(E)-N-[(2,6-dichlorophenyl)methoxy]-1-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N3OS/c20-15-7-4-8-16(21)14(15)12-25-22-11-17-18(13-5-2-1-3-6-13)23-19-24(17)9-10-26-19/h1-11H,12H2/b22-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQNMCVYIDGRTGL-SSDVNMTOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=NOCC4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)/C=N/OCC4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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